molecular formula C9H7ClN2O2 B1622255 5-(2-Chloro-acetyl)-1,3-dihydro-benzoimidazol-2-one CAS No. 93202-41-6

5-(2-Chloro-acetyl)-1,3-dihydro-benzoimidazol-2-one

Cat. No. B1622255
CAS RN: 93202-41-6
M. Wt: 210.62 g/mol
InChI Key: XVJCMNPIXOVPIA-UHFFFAOYSA-N
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Scientific Research Applications

  • Scientific Field: Herbicide Production

  • Scientific Field: Tear Gas Production

    • Some chloroacetyl chloride is also used to produce phenacyl chloride, another chemical intermediate, also used as a tear gas .
  • Scientific Field: Antimicrobial and Anticancer Drug Research

    • Efforts have been made to study the pharmacological activities of newly synthesized N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives .
    • The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR, and elemental) .
    • The synthesized compounds were evaluated for their in vitro antimicrobial activity against bacterial (Gram positive and Gram negative) and fungal species using turbidimetric method and anticancer activity against oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) by Sulforhodamine B (SRB) assay .
  • Scientific Field: Synthesis of Lidocaine

    • Chloroacetyl chloride is used in the synthesis of lidocaine .
  • Scientific Field: Synthesis of Venlafaxine

    • With anisole, chloroacetyl chloride is used for the synthesis of venlafaxine .
  • Scientific Field: Chemical Reactions

    • Chloroacetyl chloride reacts rapidly with water. It’s incompatible with strong oxidizing agents, alcohols, bases (including amines). It may react vigorously or explosively if mixed with diisopropyl ether or other ethers in the presence of trace amounts of metal salts .
  • Scientific Field: Production of Chemical Compounds

    • Chloroacetyl chloride is produced by the carbonylation of methylene chloride, oxidation of vinylidene chloride, or the addition of chlorine to ketene .
    • It may be prepared from chloroacetic acid and thionyl chloride, phosphorus pentachloride, or phosgene .
  • Scientific Field: Chemical Reactions

    • Chloroacetyl chloride reacts with moisture in the air or with water with generation of heat and hydrochloric acid .
    • Chloroacetyl chloride reacts vigorously with water to generate gaseous HCl .

Safety And Hazards

Chloroacetyl chloride is very toxic by inhalation and is corrosive to metals and tissue4. It is important to handle this compound with appropriate safety measures.


Future Directions

The major use of chloroacetyl chloride is as an intermediate in the production of herbicides in the chloroacetanilide family1. It is also used in the synthesis of some novel quinoline derivatives having antileishmanial activity9. Therefore, “5-(2-Chloro-acetyl)-1,3-dihydro-benzoimidazol-2-one” and its derivatives could potentially be used in the development of new herbicides and antileishmanial drugs.


properties

IUPAC Name

5-(2-chloroacetyl)-1,3-dihydrobenzimidazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O2/c10-4-8(13)5-1-2-6-7(3-5)12-9(14)11-6/h1-3H,4H2,(H2,11,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVJCMNPIXOVPIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(=O)CCl)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10368522
Record name 5-(2-Chloro-acetyl)-1,3-dihydro-benzoimidazol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10368522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2-Chloro-acetyl)-1,3-dihydro-benzoimidazol-2-one

CAS RN

93202-41-6
Record name 5-(2-Chloro-acetyl)-1,3-dihydro-benzoimidazol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10368522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(2-chloroacetyl)-2,3-dihydro-1H-1,3-benzodiazol-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

from 5-(2-(3-benzylpiperidino)-1-oxoethyl)-2,3-dihydrobenzimidazol-2-one ("K"; obtainable by reaction of 2,3-dihydrobenzimidazol-2-one with chloroacetyl chloride to give 5-chloroacetyl-2,3-dihydrobenzimidazol-2-one ("L"), then reaction with 3-benzylpiperidine):
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5-(2-(3-benzylpiperidino)-1-oxoethyl)-2,3-dihydrobenzimidazol-2-one
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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